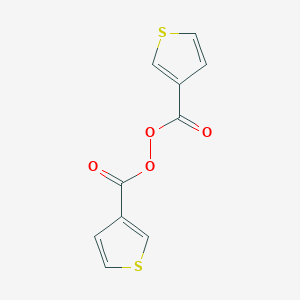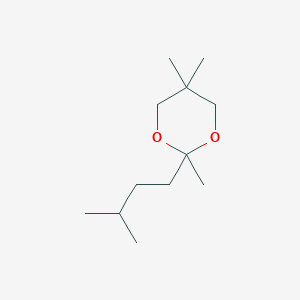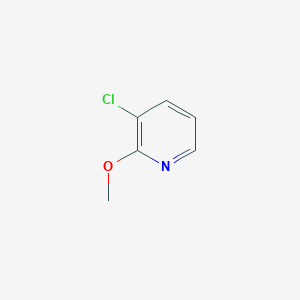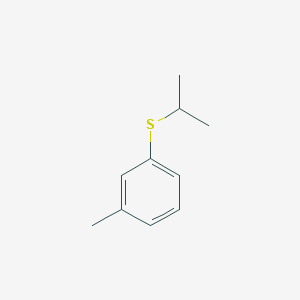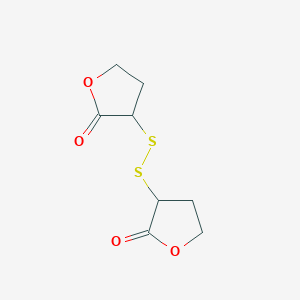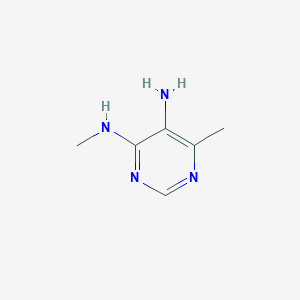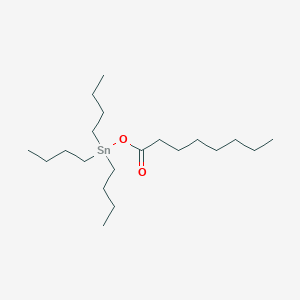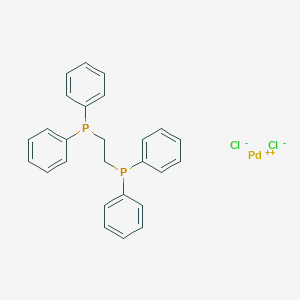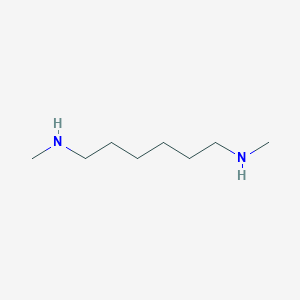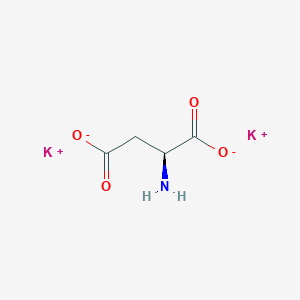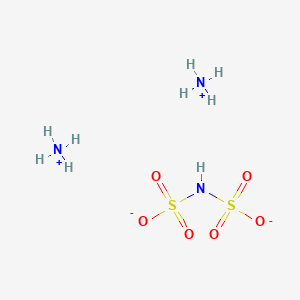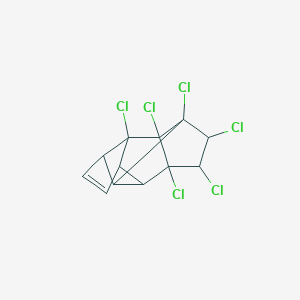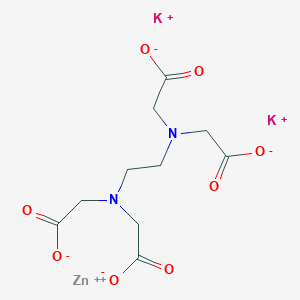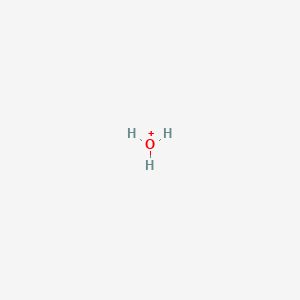
oxidanium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
oxidanium ions are a class of cations containing an oxygen atom that has three bonds and a formal positive charge. The simplest oxonium ion is the hydronium ion (H₃O⁺), which is formed when water accepts a proton. This compound ions are significant in various chemical reactions, especially in acidic environments, where they often act as intermediates.
Synthetic Routes and Reaction Conditions:
Protonation of Alcohols: One common method to prepare oxonium ions is by protonating alcohols. For example, methanol can be protonated to form methyloxonium ion (CH₃OH₂⁺). This reaction typically requires a strong acid, such as hydrochloric acid or sulfuric acid.
Protonation of Ethers: Ethers can also be protonated to form oxonium ions. For instance, diethyl ether can be protonated to form diethyloxonium ion (C₂H₅OC₂H₅H⁺).
Industrial Production Methods:
Triethyloxonium Tetrafluoroborate: This compound is produced by reacting triethylamine with tetrafluoroboric acid.
Types of Reactions:
Substitution Reactions: this compound ions can undergo nucleophilic substitution reactions.
Cycloaddition Reactions: Triaryloxonium salts can be used as aryne precursors under mild conditions, allowing for cycloaddition reactions to trap the arynes generated.
Common Reagents and Conditions:
Strong Acids: Hydrochloric acid, sulfuric acid, and tetrafluoroboric acid are commonly used to protonate alcohols and ethers to form oxonium ions.
Nucleophiles: Strong nucleophiles such as hydroxide, cyanide, and azide can react with oxonium ions.
Major Products:
Alkenes: Formed from the elimination reactions of protonated alcohols.
Arynes: Generated from triaryloxonium salts and trapped in cycloaddition reactions.
Chemistry:
Alkylating Agents: Tertiary oxonium salts, such as triethyloxonium tetrafluoroborate, are used as alkylating agents in organic synthesis.
Aryne Chemistry: Triaryloxonium salts are used as precursors for generating arynes, which are highly reactive intermediates in organic synthesis.
Biology and Medicine:
Industry:
Mechanism of Action
oxidanium ions exert their effects primarily through their ability to act as strong electrophiles. They can accept electrons from nucleophiles, facilitating various chemical reactions. For example, in the protonation of alcohols, the oxonium ion formed can act as a leaving group, enabling substitution or elimination reactions .
Comparison with Similar Compounds
Hydronium Ion (H₃O⁺): The simplest oxonium ion, formed by the protonation of water.
Oxocarbenium Ions: Formed by protonation or alkylation of a carbonyl group, these ions are resonance-stabilized and play a significant role in organic chemistry.
Uniqueness:
Properties
CAS No. |
13968-08-6 |
|---|---|
Molecular Formula |
H3O(+) H3O+ |
Molecular Weight |
19.023 g/mol |
IUPAC Name |
oxidanium |
InChI |
InChI=1S/H2O/h1H2/p+1 |
InChI Key |
XLYOFNOQVPJJNP-UHFFFAOYSA-O |
SMILES |
[OH3+] |
Canonical SMILES |
[OH3+] |
Synonyms |
H(3)0+ hydronium ion |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


